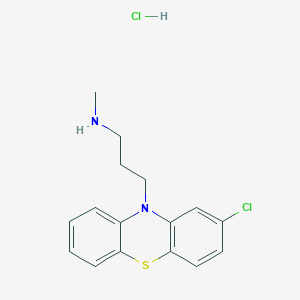

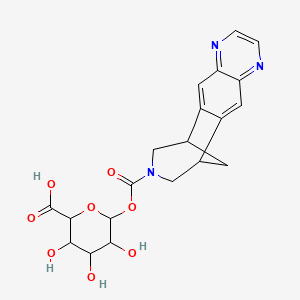

![molecular formula C₃₀H₃₆N₂O₁₀ B1141206 N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester CAS No. 301843-65-2](/img/structure/B1141206.png)

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

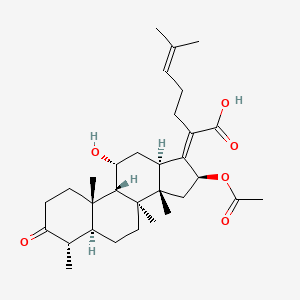

“N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester” is a glycosylated amino acid that is commonly utilized during the manufacture of peptides and glycopeptide antibiotics1. It is also known as N-α-Fmoc-O-β- (2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl)-L-serine2.

Synthesis Analysis

The synthesis of this compound is often achieved through Fmoc solid-phase peptide synthesis (SPPS), a method of choice for peptide synthesis34. The Fmoc building blocks used in this process are available at low cost due to the economies of scale arising from the current multiton production of therapeutic peptides by Fmoc SPPS3.

Molecular Structure Analysis

The empirical formula of this compound is C32H36N2O13, and it has a molecular weight of 656.632. The SMILES string representation of its structure is CC(OC@@H=O)O1)C@H=O)C@@H=O)[C@H]1OCC@@H=O)NC(OCC2C3=C(C=CC=C3)C4=C2C=CC=C4)=O)=O2.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are part of the Fmoc SPPS process3. This process involves the use of Fmoc chemistry, which was adopted due to its compatibility with modified peptides, such as phosphorylated and glycosylated peptides, and for peptide libraries3.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature and is typically stored at -20°C2. It is used in peptide synthesis applications2.

Aplicaciones Científicas De Investigación

Glycopeptide Synthesis

Building Blocks for O-Glycopeptides

N-Fmoc-protected serinyl- or threoninyl-glycosides, including compounds similar to the one , have been synthesized for their use as building blocks in the solid-phase synthesis of O-glycopeptides. This methodology allows for the selective synthesis of 2-acetamido-2-deoxy-alpha- or beta-glycosides of beta-hydroxy-alpha-amino acid derivatives, offering a pathway to study and create glycopeptides with specific biological functions (Szábo et al., 1995).

Glycosylated Peptides and Proteins

The compound is crucial for synthesizing glycosylated peptides and proteins, mirroring natural glycosylation patterns. This has implications for understanding protein folding, stability, and interactions within biological systems. For example, glycosylated tuftsins and IgG fragment undecapeptides have been synthesized, demonstrating the compound's role in creating biologically relevant molecules (Biondi et al., 2009).

Mimicking Biological Processes

The synthesis of glycopeptides using such building blocks aids in mimicking biological processes, including cell signaling and immune responses. By creating molecules that closely resemble those found in nature, researchers can better understand how specific glycosylation patterns affect biological activity and disease progression.

Drug Development and Biomaterials

Glycopeptides synthesized using these building blocks can serve as potential therapeutics or components of biomaterials. The specific interactions between carbohydrates and proteins are crucial for developing new drugs or materials for biomedical applications.

Solid-Phase Synthesis Techniques

The compound facilitates solid-phase synthesis techniques, offering a more efficient and versatile approach to glycopeptide production. This is vital for creating complex glycopeptides in a controlled manner, essential for research and potential therapeutic applications (Rademann & Schmidt, 1995).

Safety And Hazards

The compound is classified as a combustible solid2. However, specific safety and hazard information for this compound is not provided in the retrieved sources.

Direcciones Futuras

The future directions for this compound are likely tied to the field of peptide synthesis, particularly Fmoc SPPS3. The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology3. Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets3.

Propiedades

IUPAC Name |

prop-2-enyl (2S,3R)-3-[(2S,3S,4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O10/c1-4-13-39-28(37)24(16(2)41-29-25(31-17(3)34)27(36)26(35)23(14-33)42-29)32-30(38)40-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h4-12,16,22-27,29,33,35-36H,1,13-15H2,2-3H3,(H,31,34)(H,32,38)/t16-,23?,24+,25+,26+,27-,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDERIVFZBRICJZ-QSLOBVDGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.